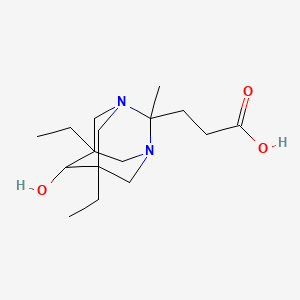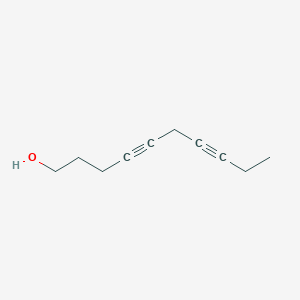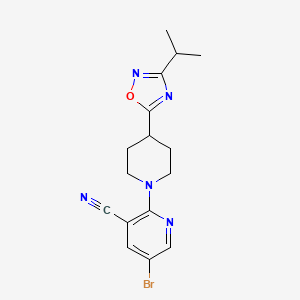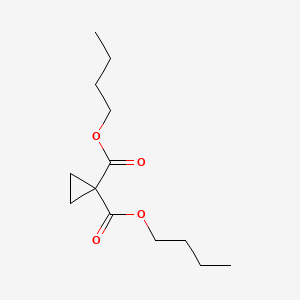![molecular formula C15H11NO B12843454 (3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile CAS No. 893734-42-4](/img/structure/B12843454.png)
(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile is an organic compound characterized by the presence of a formyl group and an acetonitrile group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Vilsmeier-Haack reaction, which uses a formylating agent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction proceeds via electrophilic aromatic substitution, leading to the formation of the formylated biphenyl intermediate. Subsequent reaction with acetonitrile under basic conditions introduces the acetonitrile group.
Industrial Production Methods
Industrial production of (3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: (3’-Carboxy[1,1’-biphenyl]-4-yl) acetonitrile.
Reduction: (3’-Hydroxy[1,1’-biphenyl]-4-yl) acetonitrile.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile involves its reactivity towards various chemical reagents. The formyl group acts as an electrophile, making it susceptible to nucleophilic attack, while the acetonitrile group can participate in nucleophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-3’-formyl[1,1’-biphenyl]-4-carbonitrile
- 3’-Formyl[1,1’-biphenyl]-2-carbonitrile
- 3-(4-Formylphenyl)benzoic acid
Uniqueness
(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile is unique due to the specific positioning of the formyl and acetonitrile groups on the biphenyl structure, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in targeted synthetic applications where specific functional group interactions are required.
Eigenschaften
CAS-Nummer |
893734-42-4 |
|---|---|
Molekularformel |
C15H11NO |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
2-[4-(3-formylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H11NO/c16-9-8-12-4-6-14(7-5-12)15-3-1-2-13(10-15)11-17/h1-7,10-11H,8H2 |
InChI-Schlüssel |
FMALDIMCZYYZEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CC#N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine)](/img/structure/B12843395.png)
![13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione](/img/structure/B12843399.png)









![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
